molecular formula C8H14Br2F3N B13717016 4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide

4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide

Cat. No.: B13717016
M. Wt: 341.01 g/mol
InChI Key: GIUBMISGHZTXSZ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide is a chemical compound that features a piperidine ring substituted with a bromomethyl group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-(2,2,2-trifluoroethyl)piperidine.

    Bromomethylation: The piperidine derivative is then subjected to bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by treating the bromomethylated product with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the trifluoroethyl group or the piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products may include alcohols, ketones, or carboxylic acids.

    Reduction Reactions: Products can include dehalogenated compounds or reduced piperidine derivatives.

Scientific Research Applications

4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Material Science: It is employed in the synthesis of fluorinated polymers and other advanced materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide involves its interaction with biological targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Trifluoroethyl)piperidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    1-(2,2,2-Trifluoroethyl)piperidine: Similar structure but without the bromomethyl substitution, leading to different reactivity and applications.

    4-Bromomethylpiperidine:

Uniqueness

4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide is unique due to the presence of both the bromomethyl and trifluoroethyl groups. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C8H14Br2F3N

Molecular Weight

341.01 g/mol

IUPAC Name

4-(bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine;hydrobromide

InChI

InChI=1S/C8H13BrF3N.BrH/c9-5-7-1-3-13(4-2-7)6-8(10,11)12;/h7H,1-6H2;1H

InChI Key

GIUBMISGHZTXSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CBr)CC(F)(F)F.Br

Origin of Product

United States

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